molecular formula C16H22F2N2O3S2 B2862399 2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2415631-48-8

2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2862399
CAS No.: 2415631-48-8
M. Wt: 392.48
InChI Key: YVZHFACALLAROD-UHFFFAOYSA-N
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Description

2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a chemical compound with the molecular formula C16H22F2N2O3S2 and a molecular weight of 392.4843 g/mol . This compound is characterized by the presence of difluoro groups, a thiomorpholine ring, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Chemical Reactions Analysis

2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The difluoro groups and the thiomorpholine ring may play a role in binding to these targets, while the sulfonamide moiety could be involved in specific interactions with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

Similar compounds to 2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide include other benzenesulfonamides and thiomorpholine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The presence of difluoro groups and the unique combination of a thiomorpholine ring and a benzenesulfonamide moiety make this compound distinct from its analogs.

Properties

IUPAC Name

2,5-difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3S2/c17-13-1-2-14(18)15(11-13)25(21,22)19-12-16(3-7-23-8-4-16)20-5-9-24-10-6-20/h1-2,11,19H,3-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZHFACALLAROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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